molecular formula C19H15N5O2S B2816431 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203125-41-0

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2816431
CAS No.: 1203125-41-0
M. Wt: 377.42
InChI Key: VIQIZPRRYOAOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases. Dysregulation of the FGFR signaling pathway is a well-established driver of tumorigenesis, promoting cancer cell proliferation, survival, angiogenesis, and metastasis [https://www.nature.com/articles/s41568-019-0175-z]. This compound exerts its effects by competitively binding to the ATP-binding pocket of FGFR, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/AKT [https://pubmed.ncbi.nlm.nih.gov/29055039/]. Its primary research value lies in the investigation of oncogenic addiction to FGFR signaling in various cancer models, including urothelial carcinoma, hepatocellular carcinoma, and cholangiocarcinoma. Researchers utilize this inhibitor to elucidate the specific roles of FGFR in disease progression, to validate FGFR as a therapeutic target, and to explore mechanisms of resistance to FGFR-directed therapy in preclinical studies. It serves as a critical tool for probing the complex biology of the FGF/FGFR axis and for developing novel combination treatment strategies.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c20-17(25)9-13-10-27-19(22-13)23-18(26)12-6-7-16-15(8-12)21-11-24(16)14-4-2-1-3-5-14/h1-8,10-11H,9H2,(H2,20,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQIZPRRYOAOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4=NC(=CS4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Benzimidazole Formation: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and benzimidazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds containing the benzimidazole and thiazole moieties exhibit significant anticancer activity.

Case Study 1: Anticancer Activity Testing

In a study conducted by Evren et al. (2019), various thiazole derivatives were synthesized and tested against human cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The study found that certain thiazole derivatives demonstrated strong selectivity against these cell lines, with IC50 values indicating potent anticancer effects, suggesting that modifications to the thiazole structure could enhance activity .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups in compounds similar to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide significantly influences their anticancer potency. Compounds with imidazole and tetrazole rings showed enhanced activity, which supports further exploration of this compound's structure for potential anticancer applications .

Antimicrobial Applications

The compound's thiazole moiety is also associated with antimicrobial properties.

Case Study 3: Antibacterial Activity

Recent investigations have demonstrated that thiazole derivatives exhibit antibacterial activity against various pathogens. For instance, newly synthesized imidazotriazole-incorporated thiazoles were tested against Staphylococcus epidermidis and showed superior activity compared to standard antibiotics like amphotericin B . This suggests a promising avenue for developing new antimicrobial agents based on the structural framework of this compound.

Summary of Findings

The following table summarizes key findings from studies related to the applications of this compound:

Study Application Key Findings
Evren et al. (2019)AnticancerStrong selectivity against A549 and NIH/3T3 cell lines with potent IC50 values.
Structure Activity Relationship AnalysisAnticancerPresence of imidazole and tetrazole rings enhances anticancer activity.
Antibacterial StudyAntimicrobialSuperior antibacterial activity against Staphylococcus epidermidis compared to standard treatments.

Mechanism of Action

The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and benzimidazole moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects. The carboxamide group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, ppm) HRMS (m/z) Reference
Target Compound N/A N/A N/A -
9c 1685 (amide) 8.2 (ArH, thiazole), 4.5 (CH₂-triazole) 678.12 [M+H]⁺
VIIId 1710 (amide) 8.5 (ArH, nitrobenzo[d]thiazole), 4.1 (cyclohexyl CH) 562.24 [M+H]⁺
4d 1650 (amide) 7.8–8.4 (ArH, pyridinyl), 3.6 (morpholinomethyl CH₂) 510.08 [M+H]⁺
7b (2-thioxoimidazolidin-4-one analog) 1643 (amide), 1741 (β-lactam) 11.10 (NH), 4.6 (CH₂ hexahydrobenzimidazole) N/A

Key Observations:

  • Amide Bond Characteristics: IR spectra confirm amide C=O stretches between 1643–1710 cm⁻¹, typical for carboxamides. The β-lactam group in 7b shows a distinct stretch at 1741 cm⁻¹ .
  • Aromatic Systems: ¹H NMR signals for aryl protons (ArH) in thiazole and benzoimidazole rings appear between 7.5–8.5 ppm, consistent across analogs .

Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, along with relevant case studies and research findings.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The compound's structure features a thiazole moiety, which is known for its varied biological activities, including anticancer properties.

Key Structural Features:

  • Thiazole Ring: Essential for cytotoxic activity.
  • Benzo[d]imidazole Core: Contributes to the compound's interaction with biological targets.

Research indicates that modifications to the thiazole and benzimidazole rings can significantly affect the compound's potency against cancer cell lines. For instance, substituents on the phenyl ring can enhance or diminish activity through electronic effects and steric hindrance.

Anticancer Properties

This compound has shown promising results in various studies focusing on its anticancer effects:

  • Cytotoxicity Against Cancer Cell Lines:
    • The compound exhibits concentration-dependent inhibition of cancer cell proliferation in histocultured human gastric and colorectal tumors .
    • In vitro assays have demonstrated IC50 values indicating effective cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358) with values ranging from 0.85 µM to 6.75 µM .
  • Mechanism of Action:
    • The compound disrupts microtubule dynamics by interacting with colchicine-binding sites on tubulin, leading to cell cycle arrest at the G2/M phase .
    • It has been noted that compounds with similar thiazole structures often exhibit microtubule-destabilizing effects, suggesting a common mechanism among this class of compounds .
  • In Vivo Efficacy:
    • In animal models, particularly murine leukemia models, the compound has been shown to prolong survival rates when administered orally .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against human gastric cancer cells (IC50 = 5.13 µM) .
Study 2Showed effective inhibition of tumor growth in colorectal cancer models with oral administration .
Study 3Investigated structure modifications leading to enhanced activity against specific cancer types .

Q & A

Q. Q1. What are the standard synthetic routes for N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide?

A1. The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]imidazole core, followed by coupling with a functionalized thiazole moiety. Key steps include:

  • Step 1: Cyclocondensation of 1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid with thiazole derivatives bearing amino-oxoethyl substituents.
  • Step 2: Amide bond formation under coupling agents like EDCI/HOBt in anhydrous DMF .
  • Step 3: Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
    Characterization relies on ¹H/¹³C NMR (e.g., δ 9.58 ppm for NH in DMSO-d₆) and ESI-MS (e.g., [M+H]+ calcd. 498.1663) .

Q. Q2. How is the compound structurally characterized to confirm purity and identity?

A2. Routine characterization includes:

  • NMR Spectroscopy : Assigning signals for aromatic protons (e.g., δ 7.96–8.27 ppm for benzimidazole) and thiazole NH groups (δ 9.15–9.58 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., deviation < 0.01 Da) .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N percentages (e.g., <0.4% error) .

Q. Q3. What preliminary biological screening methods are used for this compound?

A3. Initial screens focus on:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-1/2 inhibition ).

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield and purity during synthesis?

A4. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Use : K₂CO₃ or Et₃N for deprotonation in thiazole-amide coupling .
  • Temperature Control : Maintaining 0–5°C during acid chloride formation to prevent side reactions .
    Yield improvements (>80%) are achievable via microwave-assisted synthesis (e.g., 100 W, 120°C, 30 min) .

Q. Q5. How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity?

A5. Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance antimicrobial potency by increasing electrophilicity .
  • Aryl Substitutions (e.g., 4-fluorophenyl): Improve target binding via π-π stacking with enzyme active sites .
  • Hydrophobic Moieties (e.g., benzyl groups): Boost cell membrane permeability, critical for antitumor activity .

Q. Q6. What advanced techniques resolve discrepancies in reported biological activity data?

A6. Contradictions are addressed via:

  • Target-Specific Assays : Surface plasmon resonance (SPR) to measure direct binding affinities (e.g., KD values) .
  • Metabolic Stability Tests : Liver microsome assays to rule out false negatives from rapid degradation .
  • Molecular Docking : Validating interactions with crystallized enzyme structures (e.g., PDB 1XYZ) to explain activity variations .

Q. Q7. What computational methods predict the compound’s interaction with biological targets?

A7. Key approaches include:

  • Molecular Dynamics (MD) Simulations : Assessing binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å) .
  • Density Functional Theory (DFT) : Calculating electrostatic potential maps to identify nucleophilic/electrophilic hotspots .
  • Pharmacophore Modeling : Aligning with known inhibitors (e.g., kinase ATP-binding sites) to prioritize derivatives .

Q. Q8. How is the compound’s stability under physiological conditions evaluated?

A8. Stability studies involve:

  • pH-Dependent Degradation : Incubation in buffers (pH 1.2–7.4) with HPLC monitoring (e.g., >90% intact after 24 h) .
  • Plasma Stability : Incubation with human plasma (37°C, 4 h) followed by LC-MS to detect metabolites .
  • Photostability : Exposure to UV light (λ = 254 nm) to assess decomposition kinetics .

Q. Q9. What strategies mitigate synthetic challenges like low solubility or aggregation?

A9. Mitigation includes:

  • Prodrug Design : Incorporating phosphate or PEG groups to enhance aqueous solubility .
  • Co-Crystallization : Using co-formers (e.g., succinic acid) to improve crystallinity and reduce aggregation .
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles for controlled release .

Q. Q10. How are off-target effects minimized during preclinical evaluation?

A10. Approaches include:

  • Selectivity Profiling : Kinase panel screens (e.g., 100+ kinases) to identify cross-reactivity .
  • CRISPR-Cas9 Knockout Models : Validating target specificity in isogenic cell lines .
  • Toxicogenomics : RNA-seq to detect unintended pathway activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.